
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrole ring, a piperidine ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrrole and piperidine rings can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural changes.
Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its heterocyclic structure is often associated with bioactivity, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Methyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole lies in its specific substitution pattern and the combination of the pyrrole, piperidine, and oxadiazole rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H18N4O |
|---|---|
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
3-(1-ethylpyrrol-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18N4O/c1-2-17-8-4-6-11(17)12-15-13(18-16-12)10-5-3-7-14-9-10/h4,6,8,10,14H,2-3,5,7,9H2,1H3 |
Clé InChI |
DNFPDPZFCCIGLO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC=C1C2=NOC(=N2)C3CCCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



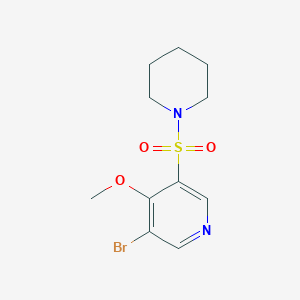


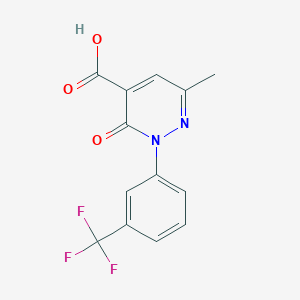
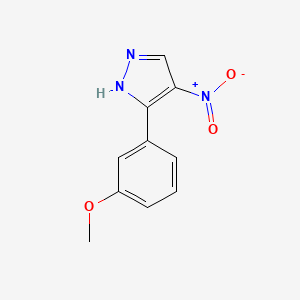
![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
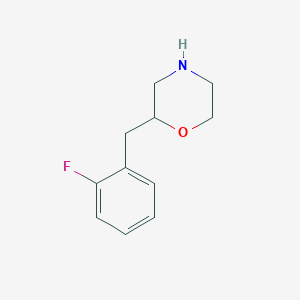
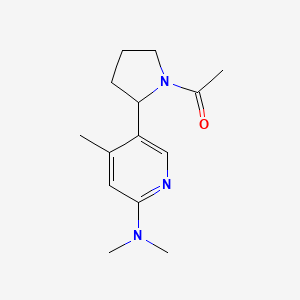
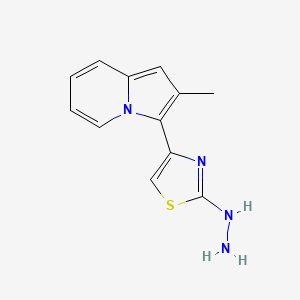
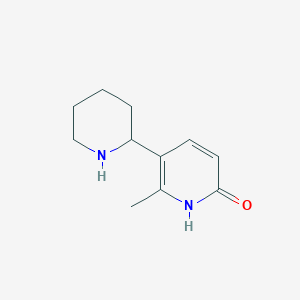
![3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B15058210.png)


